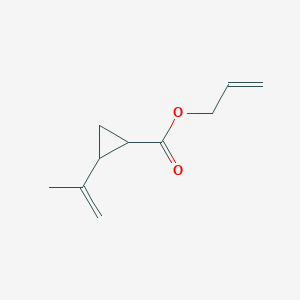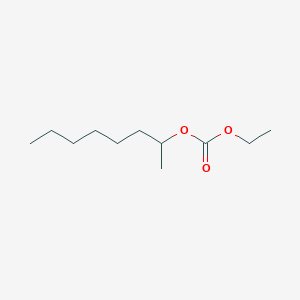
Ethyl octan-2-yl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl octan-2-yl carbonate is an organic compound with the molecular formula C11H22O3 and a molecular weight of 202.2906 g/mol It is a carbonate ester, which is a class of compounds characterized by the presence of a carbonate group (–O–C(=O)–O–) linked to two alkyl or aryl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl octan-2-yl carbonate can be synthesized through the reaction of ethyl chloroformate with octan-2-ol in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, with the base acting as a catalyst to facilitate the formation of the carbonate ester bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl octan-2-yl carbonate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the compound can hydrolyze to form octan-2-ol and carbon dioxide.
Transesterification: This reaction involves the exchange of the ethyl group with another alcohol, resulting in the formation of a different carbonate ester.
Oxidation: Under specific conditions, the compound can be oxidized to form corresponding carbonates and other oxidation products.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and acid or base catalysts.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed:
Hydrolysis: Octan-2-ol and carbon dioxide.
Transesterification: Different carbonate esters.
Oxidation: Various oxidation products depending on the conditions and reagents used.
Aplicaciones Científicas De Investigación
Ethyl octan-2-yl carbonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other carbonate esters and related compounds.
Biology: The compound may be used in studies involving enzyme-catalyzed reactions, particularly those involving esterases and lipases.
Industry: Utilized in the production of specialty chemicals, including plasticizers, lubricants, and surfactants.
Mecanismo De Acción
The mechanism of action of ethyl octan-2-yl carbonate involves its interaction with various molecular targets and pathways. For instance, in hydrolysis reactions, the compound interacts with water molecules and catalysts to break the carbonate ester bond, resulting in the formation of alcohol and carbon dioxide. In biological systems, enzymes such as esterases may catalyze the hydrolysis of the compound, leading to the release of the active alcohol component.
Comparación Con Compuestos Similares
Ethyl octan-2-yl carbonate can be compared with other similar carbonate esters, such as:
Mthis compound: Similar structure but with a methyl group instead of an ethyl group.
Ethyl decan-2-yl carbonate: Similar structure but with a longer carbon chain.
Propyl octan-2-yl carbonate: Similar structure but with a propyl group instead of an ethyl group.
Uniqueness: this compound is unique due to its specific combination of an ethyl group and an octan-2-yl group, which imparts distinct physical and chemical properties. This uniqueness makes it suitable for specific applications where other carbonate esters may not be as effective.
Propiedades
Número CAS |
94149-27-6 |
|---|---|
Fórmula molecular |
C11H22O3 |
Peso molecular |
202.29 g/mol |
Nombre IUPAC |
ethyl octan-2-yl carbonate |
InChI |
InChI=1S/C11H22O3/c1-4-6-7-8-9-10(3)14-11(12)13-5-2/h10H,4-9H2,1-3H3 |
Clave InChI |
MOJYDCHARQQDEP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(C)OC(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


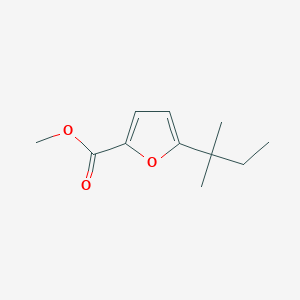
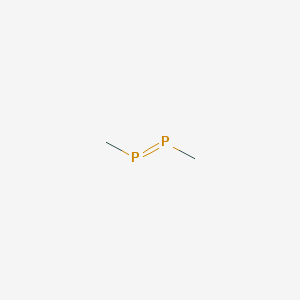
![3-Methyl-1-(4'-pentyl[1,1'-biphenyl]-4-yl)pentan-1-one](/img/structure/B14353073.png)
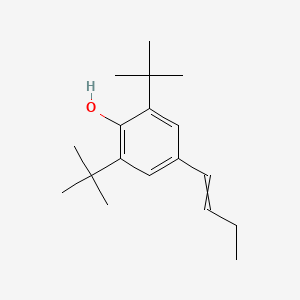
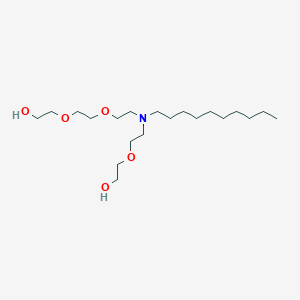
![4-[3-(Acetyloxy)-4-methoxyphenyl]-1-diazoniobut-1-en-2-olate](/img/structure/B14353087.png)
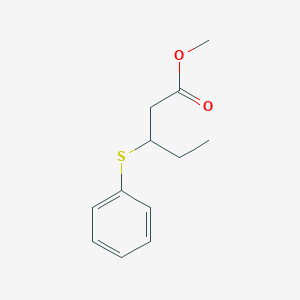
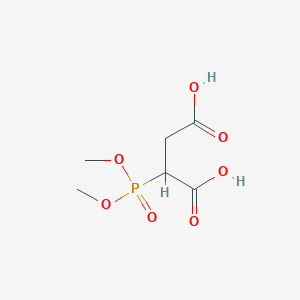
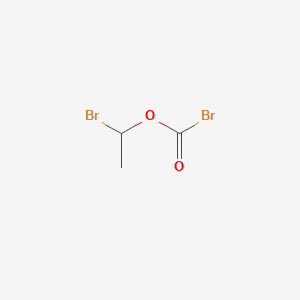
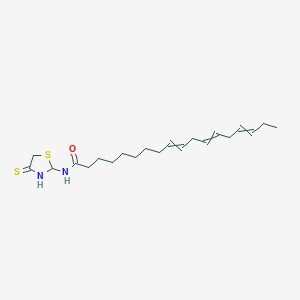
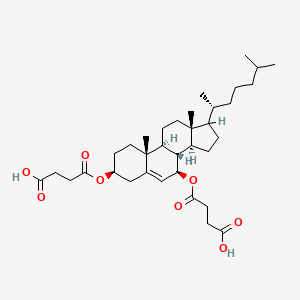
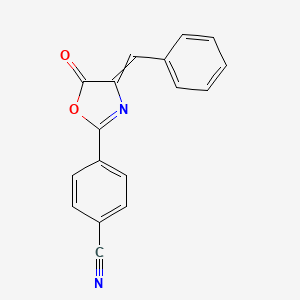
![1,3-Propanediol, 2-[(2-methoxyethoxy)methoxy]-](/img/structure/B14353116.png)
